molecular formula C18H30N2O4S B14960751 N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide

N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide

Katalognummer: B14960751
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: FDGLZUYUOIOPOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide is an organic compound with the molecular formula C22H31N3O5S2 It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an ethoxyacetamide moiety

Eigenschaften

Molekularformel

C18H30N2O4S

Molekulargewicht

370.5 g/mol

IUPAC-Name

N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide

InChI

InChI=1S/C18H30N2O4S/c1-4-7-13-20(14-8-5-2)25(22,23)17-11-9-16(10-12-17)19-18(21)15-24-6-3/h9-12H,4-8,13-15H2,1-3H3,(H,19,21)

InChI-Schlüssel

FDGLZUYUOIOPOZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COCC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide typically involves the following steps:

    Formation of the Sulfamoyl Group: The initial step involves the reaction of dibutylamine with chlorosulfonic acid to form dibutylsulfamoyl chloride.

    Attachment to the Phenyl Ring: The dibutylsulfamoyl chloride is then reacted with 4-aminophenol to form N-[4-(dibutylsulfamoyl)phenyl]amine.

    Formation of the Ethoxyacetamide Moiety: The final step involves the reaction of N-[4-(dibutylsulfamoyl)phenyl]amine with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Wissenschaftliche Forschungsanwendungen

N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The ethoxyacetamide moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-(dibutylsulfamoyl)phenyl]acetamide
  • N-[4-(dibutylsulfamoyl)phenyl]-2-(2-thienyl)acetamide
  • N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide is unique due to the presence of the ethoxyacetamide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and bioavailability, making it more effective in various applications compared to its analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.